Tébuconazole

Vue d'ensemble

Description

Le tébuconazole est un fongicide triazole largement utilisé en agriculture pour lutter contre une variété de champignons phytopathogènes. Il est connu pour son activité à large spectre et son efficacité dans le traitement de maladies telles que les rouilles, les charbons, la carie, l'oïdium, les taches foliaires et les brûlures . Le this compound est souvent appliqué en tant qu'enrobage de semences ou pulvérisation foliaire pour protéger des cultures telles que le blé, le riz, les arachides, les légumes, les bananes, les pommes, les poires, le maïs et le sorgho .

Applications De Recherche Scientifique

Tebuconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of triazole fungicides.

Medicine: Studied for its potential use in treating fungal infections in humans and animals.

Mécanisme D'action

Target of Action

Tebuconazole is a triazole fungicide . Its primary target is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . This enzyme is involved in the biosynthesis of ergosterol , a molecule essential to the formation of fungal cell membranes .

Mode of Action

Tebuconazole acts by inhibiting the biosynthesis of ergosterol . By suppressing the activity of 14-α-demethylase, tebuconazole prevents the formation of ergosterol . This results in the inability of fungi to form cell membranes, thereby leading to their death .

Biochemical Pathways

Tebuconazole affects the sterol biosynthetic pathway in fungi . The inhibition of 14-α-demethylase disrupts the production of ergosterol, leading to a deficiency in fungal cell membranes . In the soil fungus Cunninghamella elegans, tebuconazole is metabolized with the involvement of cytochrome P450 (CYP) and flavin-dependent monooxygenase .

Pharmacokinetics

The pharmacokinetics of tebuconazole involve its absorption, distribution, metabolism, and excretion (ADME). In a human volunteer study, the main metabolite of tebuconazole, hydroxy-tebuconazole (TEB-OH), was rapidly excreted into urine after oral exposure . The peak excretion rates after oral and dermal administration were reached after 1.4 and 21 hours, respectively . The mean elimination half-lives were 7.8 and 16 hours, and recoveries within 48 hours were 38% and 1%, respectively .

Result of Action

The inhibition of ergosterol biosynthesis by tebuconazole leads to the death of fungi, as they are unable to form cell membranes . This makes tebuconazole an effective fungicide for controlling fungal pathogens in a range of vegetables, fruits, and crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tebuconazole. For instance, the presence of tebuconazole residues in environmental media such as soil and water bodies can impact its action . Additionally, factors like pH, salinity, and metals can affect the sorption behavior of tebuconazole . Furthermore, the release and stability of tebuconazole nanoformulations can be influenced by the type of media used in ecotoxicological tests .

Méthodes De Préparation

La synthèse du tébuconazole implique plusieurs étapes clés, en commençant par le p-chlorobenzaldéhyde et la pinacolone comme matières premières initiales. Le processus comprend des réactions de condensation, d'hydrogénation et d'époxydation pour former l'oxyde d'éthylène 2-(4-chlorobenzène éthyl)-2-tertiaire butyle. Cet intermédiaire subit ensuite une réaction d'ouverture de cycle avec le triazole sous co-catalyse d'amine organique et d'éther couronne . L'utilisation d'un catalyseur composite composé d'amine organique et d'éther couronne améliore considérablement le rendement et la pureté du this compound .

Les méthodes de production industrielle du this compound impliquent généralement des voies synthétiques similaires mais sont optimisées pour la fabrication à grande échelle. Le processus est conçu pour minimiser les sous-produits et maximiser le rendement global et la pureté du produit final .

Analyse Des Réactions Chimiques

Le tébuconazole subit diverses réactions chimiques, notamment :

Réduction : Implique l'élimination de l'oxygène ou l'addition d'hydrogène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les agents alkylants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des fongicides triazoles.

Médecine : Étudié pour son utilisation potentielle dans le traitement des infections fongiques chez l'homme et l'animal.

5. Mécanisme d'action

Le this compound exerce ses effets fongicides en inhibant la biosynthèse de l'ergostérol, un composant vital des membranes cellulaires fongiques . Cette inhibition perturbe la formation de la membrane cellulaire, conduisant à la mort des cellules fongiques. Les principales cibles moléculaires du this compound sont les enzymes du cytochrome P450 impliquées dans la biosynthèse de l'ergostérol .

Comparaison Avec Des Composés Similaires

Le tébuconazole appartient à la classe des fongicides triazoles, qui comprend d'autres composés tels que le propiconazole, le bromuconazole, l'époxiconazole et le difénoconazole . Comparé à ces composés similaires, le this compound est connu pour son efficacité élevée, son activité à large spectre et ses effets durables . Sa structure chimique unique et son mode d'action en font un outil précieux dans les applications agricoles et industrielles.

Composés similaires

- Propiconazole

- Bromuconazole

- Epoxiconazole

- Difénoconazole

Les avantages distincts du this compound incluent sa capacité à contrôler un large éventail d'agents pathogènes fongiques et son impact environnemental relativement faible par rapport aux autres fongicides .

Propriétés

IUPAC Name |

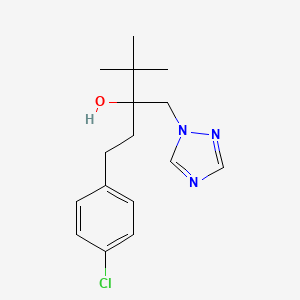

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.